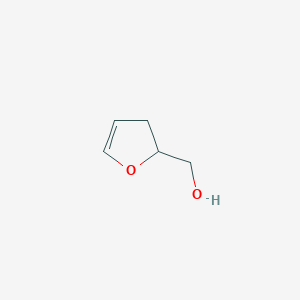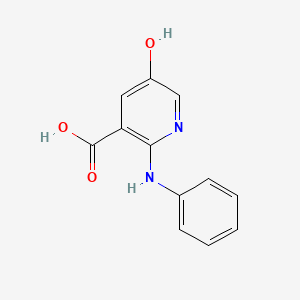
2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine is a chemical compound with the molecular formula C6H7F3N4. It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of hydrazinyl, methyl, and trifluoromethyl groups in its structure makes it a compound of interest for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-methyl-6-(trifluoromethyl)-1,3,5-triazine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with the hydrazinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The overall effect depends on the specific biological pathway or target being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)pyrimidine
- 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)benzene
- 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)pyridine
Uniqueness
2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine is unique due to its triazine ring structure, which imparts distinct chemical properties compared to pyrimidine, benzene, or pyridine analogs. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
61082-30-2 |
|---|---|
Molekularformel |
C5H6F3N5 |
Molekulargewicht |
193.13 g/mol |
IUPAC-Name |
[4-methyl-6-(trifluoromethyl)-1,3,5-triazin-2-yl]hydrazine |
InChI |
InChI=1S/C5H6F3N5/c1-2-10-3(5(6,7)8)12-4(11-2)13-9/h9H2,1H3,(H,10,11,12,13) |
InChI-Schlüssel |
WDEHPLAACLPGOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=N1)NN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


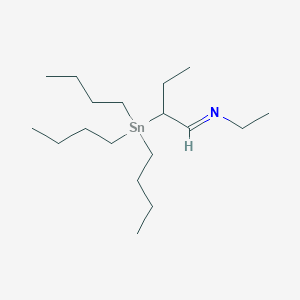


![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)

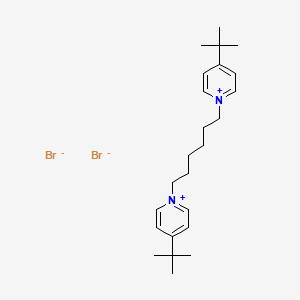
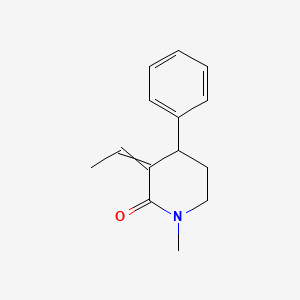
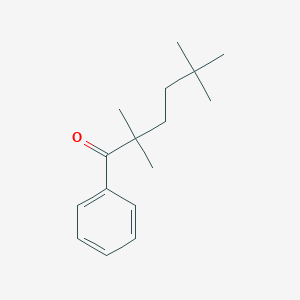

![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)
